molecular formula C13H23NO4 B067924 (R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate CAS No. 194726-40-4

(R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate

Cat. No.: B067924
CAS No.: 194726-40-4
M. Wt: 257.33 g/mol
InChI Key: YCXCRFGBFZTUSU-SNVBAGLBSA-N
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Description

®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate is a chiral piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in numerous pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and tert-butylamine.

    Cyclization: The initial step involves the cyclization of ethyl acetoacetate with tert-butylamine to form the piperidine ring.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

    Esterification: The final step involves the esterification of the piperidine ring to introduce the tert-butyl and ethyl ester groups.

Industrial Production Methods: Industrial production of ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Substituted piperidine derivatives with various functional groups.

Chemistry:

    Synthesis of Complex Molecules: ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate is used as a building block in the synthesis of complex organic molecules.

    Chiral Catalysts: It serves as a precursor for the development of chiral catalysts used in asymmetric synthesis.

Biology:

    Enzyme Inhibitors: The compound is investigated for its potential as an enzyme inhibitor in various biochemical pathways.

    Receptor Ligands: It is studied for its binding affinity to specific receptors in biological systems.

Medicine:

    Drug Development: ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate is explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (S)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate: The enantiomer of the compound with different chiral properties.

    1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate: A similar compound with a methyl group instead of an ethyl group.

    1-tert-Butyl 3-phenyl piperidine-1,3-dicarboxylate: A derivative with a phenyl group.

Uniqueness: ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate is unique due to its specific chiral configuration and the presence of both tert-butyl and ethyl ester groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R)-piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXCRFGBFZTUSU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363893
Record name 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194726-40-4
Record name 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-N-Boc-ethyl piperidine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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